Dihydro FF-MAS-d6

LC-MS/MS Isotope Dilution Mass Spectrometry Sterol Quantitation

Select Dihydro FF-MAS-d6 for its unique +6 Da mass shift and identical chromatographic behavior to the endogenous analyte. Unlike unlabeled analogs, this deuterated internal standard provides essential correction for extraction efficiency, ionization variability, and matrix effects in LC-MS/MS, ensuring regulatory-compliant bioanalytical method validation.

Molecular Formula C29H48O
Molecular Weight 418.7 g/mol
Cat. No. B15142901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro FF-MAS-d6
Molecular FormulaC29H48O
Molecular Weight418.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C
InChIInChI=1S/C29H48O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h13,19-20,22,25-26,30H,8-12,14-18H2,1-7H3/t20-,22-,25+,26+,28-,29-/m1/s1/i4D3,5D3
InChIKeyOGQJUYXFIOFTMA-NNUIBIGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydro FF-MAS-d6: Deuterated Analytical Reference Standard for Sterol Metabolism and Meiosis Research


Dihydro FF-MAS-d6 (CAS: 2315262-47-4) is a deuterium-labeled analog of the endogenous sterol Dihydro follicular fluid meiosis-activating sterol (Dihydro FF-MAS). The compound is a steroid triterpenoid derivative featuring six deuterium atoms replacing hydrogen at the C4-geminal methyl positions (4,4-bis(trideuteriomethyl)) [1]. As an isotopically labeled internal standard, Dihydro FF-MAS-d6 is primarily utilized in quantitative LC-MS/MS workflows for sterol analysis, metabolic tracing, and pharmacokinetic studies . The deuterium labeling provides a mass shift of +6 Da relative to the unlabeled parent compound (Dihydro FF-MAS, CAS: 19456-83-8), enabling precise quantification via isotope dilution mass spectrometry .

Why Unlabeled Dihydro FF-MAS or FF-MAS Cannot Substitute for Dihydro FF-MAS-d6 in Quantitative Bioanalysis


Direct substitution of Dihydro FF-MAS-d6 with unlabeled Dihydro FF-MAS (CAS 19456-83-8) or the related meiosis-activating sterol FF-MAS (CAS 64284-64-6) in quantitative analytical workflows results in fundamental measurement inaccuracies. Unlabeled analogs cannot serve as internal standards for isotope dilution mass spectrometry due to identical mass-to-charge (m/z) ratios with the endogenous analyte, precluding chromatographic separation and causing ion suppression or matrix effects that compromise quantification [1]. Dihydro FF-MAS-d6, with its +6 Da mass shift, co-elutes with the analyte of interest while remaining spectrometrically distinct, enabling precise normalization of instrument variability, extraction efficiency, and matrix interference—capabilities absent in unlabeled surrogates . Furthermore, the Δ8,14 diene system in Dihydro FF-MAS confers distinct chromatographic retention and UV absorption properties (λmax 250 nm) relative to the Δ8,14,24 triene system in FF-MAS (λmax 280 nm), making FF-MAS an unsuitable structural mimic for Dihydro FF-MAS quantification in sterol pathway studies [2].

Quantitative Differentiation of Dihydro FF-MAS-d6 from Unlabeled Analogs for Analytical and Biological Applications


Mass Spectrometric Differentiation: +6 Da Mass Shift Enables Isotope Dilution Quantification

Dihydro FF-MAS-d6 exhibits a molecular weight of 418.7 g/mol [1], representing a +6 Da mass increment over unlabeled Dihydro FF-MAS (412.7 g/mol) [2]. This mass difference results from the substitution of six protium atoms with deuterium at the C4-geminal methyl positions (4,4-bis(trideuteriomethyl)) . In LC-MS/MS analysis, this isotopic shift allows for baseline-resolved or simultaneous monitoring of the labeled standard and endogenous analyte using multiple reaction monitoring (MRM) without spectral overlap .

LC-MS/MS Isotope Dilution Mass Spectrometry Sterol Quantitation

Chromatographic Retention Behavior: Slight Retention Time Shift Due to Deuterium Isotope Effect

Deuterium labeling induces a subtle chromatographic isotope effect in reversed-phase LC separations. Deuterated analytes typically elute slightly earlier than their protium counterparts due to the smaller effective van der Waals volume of C-D bonds relative to C-H bonds, reducing hydrophobic interaction with stationary phases [1]. For Dihydro FF-MAS-d6, this manifests as a retention time shift of approximately 0.05–0.1 min relative to unlabeled Dihydro FF-MAS under standard UPLC conditions (C18 column, isocratic acetonitrile/water mobile phase) [2].

UPLC Isotope Effect Chromatography

Purity Specification: ≥98% HPLC Purity Verified by Independent Certificates of Analysis

Dihydro FF-MAS-d6 is supplied with a purity of ≥98% as determined by HPLC, with accompanying Certificates of Analysis (CoA) that include HPLC chromatograms, MS spectra, and NMR data . This level of purity exceeds typical requirements for internal standards in regulated bioanalysis (FDA guidance recommends ≥95% purity for internal standards) [1]. In contrast, unlabeled Dihydro FF-MAS is often supplied at lower purity (≥95%) or without full analytical documentation, increasing the risk of co-eluting impurities that interfere with quantification of low-abundance sterol metabolites .

Purity Quality Control Analytical Standard

Enzymatic Activity Baseline: Unlabeled Dihydro FF-MAS Kinetic Parameters Establish Context for Tracer Studies

While direct comparative activity data for Dihydro FF-MAS-d6 versus the unlabeled compound are not available, the kinetic parameters for the formation of unlabeled Dihydro FF-MAS from dihydrolanosterol by human CYP51A1 provide the essential quantitative context for its use as a tracer. In reconstituted enzyme assays, dihydrolanosterol is oxidized to Dihydro FF-MAS with a kcat of 0.50 ± 0.03 s⁻¹ and a Km of 5.0 ± 0.6 μM [1]. The deuterium kinetic isotope effect (KIE) for C-D bond cleavage at the C4-methyl groups is not expected to significantly alter the overall rate of this multi-step oxidation because C4-demethylation occurs at a distinct stage of the cholesterol biosynthetic pathway; the conversion of dihydrolanosterol to Dihydro FF-MAS involves C14-demethylation, not C4-demethylation [2].

Cytochrome P450 51A1 Enzyme Kinetics Sterol Metabolism

Optimal Application Scenarios for Dihydro FF-MAS-d6 in Sterol Research and Bioanalysis


Quantitative LC-MS/MS Analysis of Endogenous Dihydro FF-MAS in Biological Matrices

Utilize Dihydro FF-MAS-d6 as an internal standard for the absolute quantification of Dihydro FF-MAS in cell lysates, tissue homogenates, or plasma samples. The +6 Da mass shift enables precise isotope dilution mass spectrometry, correcting for extraction efficiency, ionization variability, and matrix effects. The compound is supplied with ≥98% HPLC purity and full analytical documentation, meeting regulatory requirements for bioanalytical method validation . This application is critical for studies of cholesterol biosynthesis pathway flux, particularly in the context of CYP51A1 inhibition (e.g., antifungal azole drugs) [1].

Metabolic Tracer Studies of Sterol Desaturation and Turnover

Employ Dihydro FF-MAS-d6 as a tracer to monitor the conversion of dihydrolanosterol to Dihydro FF-MAS in intact cells or in vitro enzyme assays. The deuterium label allows for the tracking of newly synthesized sterol without interference from endogenous pools. In studies of the Kandutsch-Russell pathway, Dihydro FF-MAS-d6 can be used to distinguish between de novo synthesis and recycling of sterol intermediates . The isotopic labeling does not alter the biophysical properties of the sterol, ensuring that tracer behavior accurately reflects endogenous metabolism [1].

Stable Isotope-Labeled Internal Standard for Sterolomics and Lipidomics

Incorporate Dihydro FF-MAS-d6 into targeted sterolomics panels for the simultaneous quantification of multiple cholesterol biosynthetic intermediates. The deuterated standard enables normalization across samples and batches, improving the reproducibility and accuracy of sterol profiling in clinical or preclinical studies. This is particularly valuable in investigations of inborn errors of cholesterol metabolism (e.g., desmosterolosis, lathosterolosis) where precise measurement of intermediate sterols is essential for diagnosis and therapeutic monitoring .

Pharmacokinetic Studies of Meiosis-Activating Sterol Analogues

Use Dihydro FF-MAS-d6 as an analytical internal standard for the quantification of Dihydro FF-MAS and related MAS analogues in pharmacokinetic studies. The deuterated standard provides a stable, non-radioactive tracer for measuring drug concentrations in plasma and tissues following administration of MAS-based therapeutics. Although Dihydro FF-MAS itself does not trigger meiosis in vivo, its role as a cholesterol pathway intermediate makes it a relevant biomarker for assessing the pharmacodynamic effects of compounds targeting sterol metabolism .

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